
3H-Pyrazol-3-one, 2,4-dihydro-4-(1-(4-aminophenyl)ethylidene)-2-((2-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)acetyl)-5-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3H-吡唑-3-酮,2,4-二氢-4-(1-(4-氨基苯基)亚乙基)-2-((2-氯-6H-吲哚(2,3-b)喹喔啉-6-基)乙酰基)-5-甲基- 是一种复杂的有机化合物,在医药化学、药理学和材料科学等各个领域具有潜在的应用价值。该化合物具有吡唑啉酮核心,以其多样的生物活性及化学反应活性而闻名。
准备方法
合成路线和反应条件
3H-吡唑-3-酮,2,4-二氢-4-(1-(4-氨基苯基)亚乙基)-2-((2-氯-6H-吲哚(2,3-b)喹喔啉-6-基)乙酰基)-5-甲基- 的合成通常涉及多步有机反应。该过程可能从吡唑啉酮核心的制备开始,然后通过缩合、酰化和取代反应引入各种官能团。温度、溶剂和催化剂等特定反应条件经过优化,以实现高产率和纯度。
工业生产方法
在工业环境中,该化合物的生产需要可扩展且经济高效的方法。这可能涉及使用连续流动反应器、自动化合成平台以及先进的纯化技术,例如色谱法和结晶法。
化学反应分析
反应类型
3H-吡唑-3-酮,2,4-二氢-4-(1-(4-氨基苯基)亚乙基)-2-((2-氯-6H-吲哚(2,3-b)喹喔啉-6-基)乙酰基)-5-甲基- 可以进行各种化学反应,包括:
氧化: 将官能团转化为更高氧化态。
还原: 将硝基还原为胺。
取代: 卤化、硝化和磺化。
缩合: 形成碳-碳或碳-杂原子键。
常用试剂和条件
这些反应中常用的试剂包括氧化剂(例如高锰酸钾)、还原剂(例如硼氢化钠)、卤化剂(例如溴)和催化剂(例如钯碳)。温度、压力和溶剂选择等反应条件对于实现预期结果至关重要。
形成的主要产物
这些反应形成的主要产物取决于具体的官能团和反应条件。例如,氧化可能生成酮或羧酸,而取代反应可能引入卤素或硝基。
科学研究应用
化学: 用作合成更复杂分子的构建单元。
生物学: 研究其作为酶抑制剂或受体配体的潜力。
医药: 探索其治疗特性,例如抗炎、抗癌和抗菌活性。
工业: 用于开发先进材料,例如聚合物和染料。
作用机制
3H-吡唑-3-酮,2,4-二氢-4-(1-(4-氨基苯基)亚乙基)-2-((2-氯-6H-吲哚(2,3-b)喹喔啉-6-基)乙酰基)-5-甲基- 的作用机制涉及其与特定分子靶标的相互作用,例如酶、受体或 DNA。该化合物可能通过与活性位点结合、抑制酶活性或调节信号转导途径发挥其作用。对其分子靶标和途径的详细研究对于了解其生物活性至关重要。
相似化合物的比较
类似化合物
3H-吡唑-3-酮衍生物: 具有相似核心结构但具有不同官能团的化合物。
吲哚喹喔啉衍生物: 具有相似吲哚喹喔啉部分的化合物。
酰化吡唑啉酮: 在吡唑啉酮核心上连接有酰基的化合物。
独特性
3H-吡唑-3-酮,2,4-二氢-4-(1-(4-氨基苯基)亚乙基)-2-((2-氯-6H-吲哚(2,3-b)喹喔啉-6-基)乙酰基)-5-甲基- 的独特性在于其复杂的结构,它结合了多个药效团和官能团。这种复杂性可能导致独特的生物活性和化学反应活性,使其成为研究和开发的有价值的化合物。
属性
CAS 编号 |
119457-22-6 |
|---|---|
分子式 |
C28H21ClN6O2 |
分子量 |
509.0 g/mol |
IUPAC 名称 |
(4Z)-4-[1-(4-aminophenyl)ethylidene]-2-[2-(2-chloroindolo[2,3-b]quinoxalin-6-yl)acetyl]-5-methylpyrazol-3-one |
InChI |
InChI=1S/C28H21ClN6O2/c1-15(17-7-10-19(30)11-8-17)25-16(2)33-35(28(25)37)24(36)14-34-23-6-4-3-5-20(23)26-27(34)32-21-12-9-18(29)13-22(21)31-26/h3-13H,14,30H2,1-2H3/b25-15- |
InChI 键 |
UPCXMIBTMKUJSM-MYYYXRDXSA-N |
手性 SMILES |
CC\1=NN(C(=O)/C1=C(/C)\C2=CC=C(C=C2)N)C(=O)CN3C4=CC=CC=C4C5=NC6=C(C=CC(=C6)Cl)N=C53 |
规范 SMILES |
CC1=NN(C(=O)C1=C(C)C2=CC=C(C=C2)N)C(=O)CN3C4=CC=CC=C4C5=NC6=C(C=CC(=C6)Cl)N=C53 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





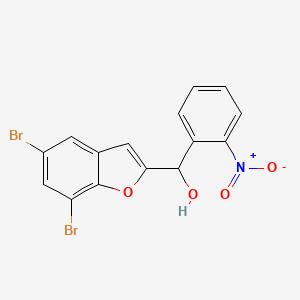


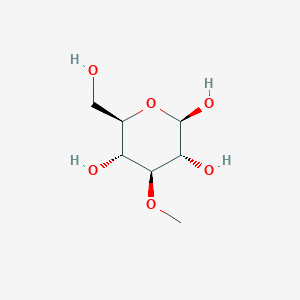
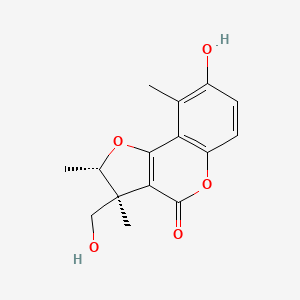


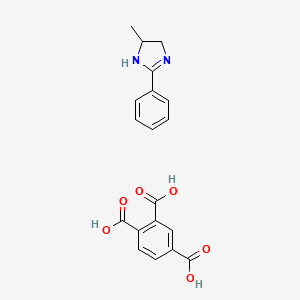
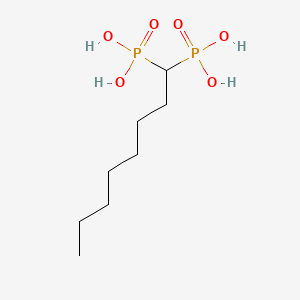
![2-[[4-[3-(2-Amino-4-hydroxy-6-methyl-1,4-dihydropyrimidin-5-yl)propylamino]benzoyl]amino]pentanedioic acid](/img/structure/B12714127.png)

